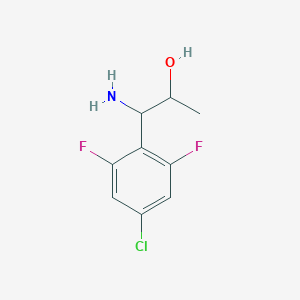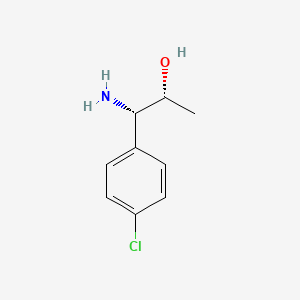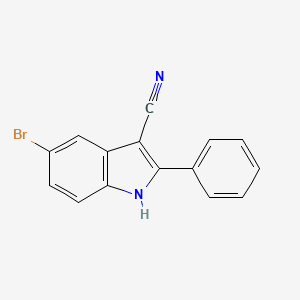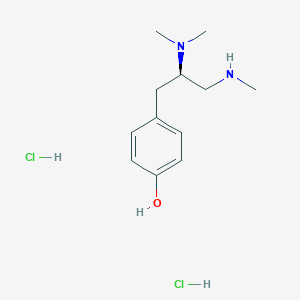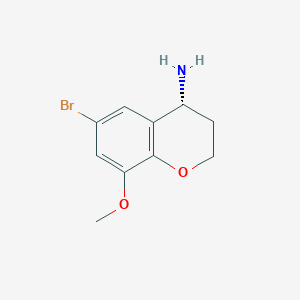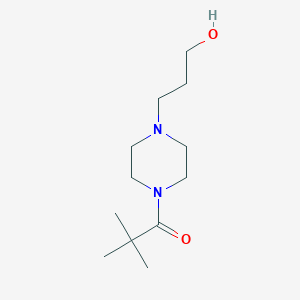
1-(4-(3-Hydroxypropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperazin-1-yl)ethan-1-one , is a chemical compound with the molecular formula C9H18N2O2. Its systematic name reflects its composition: a piperazine ring with a hydroxypropyl group and an acetyl group attached. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 1-(piperazin-1-yl)ethan-1-one involves several steps. One common synthetic route includes the following reactions:
Acetylation of Piperazine: The starting material, piperazine, undergoes acetylation using acetic anhydride or acetyl chloride. This reaction introduces the acetyl group.
Hydroxypropylation: The acetylated piperazine reacts with 3-chloropropanol (or 3-hydroxypropyl chloride) to form the desired compound. The hydroxypropyl group is introduced during this step.
Industrial Production:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
1-(piperazin-1-yl)ethan-1-one can participate in various chemical reactions:
Oxidation: It can be oxidized to form an oxo derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The piperazine nitrogen can undergo substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents.
Major products:
- Oxidation: 1-(piperazin-1-yl)ethan-1-one → oxo derivative
- Reduction: 1-(piperazin-1-yl)ethan-1-one → alcohol derivative
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its piperazine moiety, which is prevalent in pharmaceuticals.
Neuroscience: The compound’s piperazine ring may interact with neurotransmitter receptors.
Polymer Chemistry: It can serve as a building block for polymer synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its piperazine functionality.
Comparison with Similar Compounds
1-(piperazin-1-yl)ethan-1-one shares similarities with other piperazine derivatives, but its unique combination of acetyl and hydroxypropyl groups sets it apart.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 |
InChI Key |
QYCYITRMGJSYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


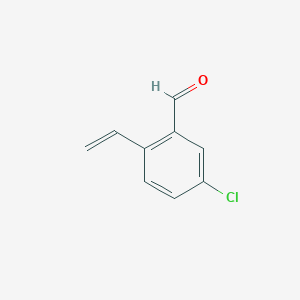
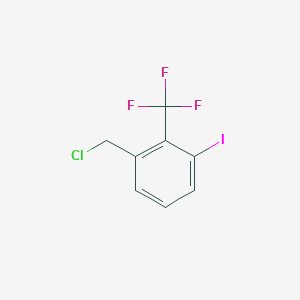
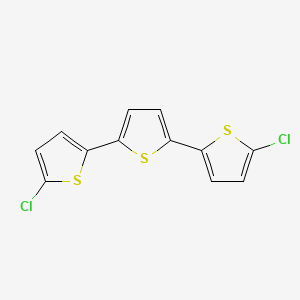


![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)

